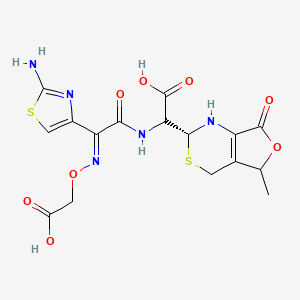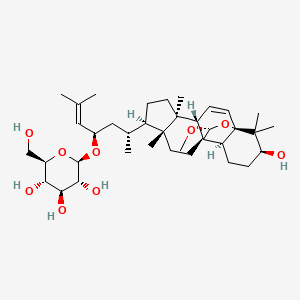
Taikuguasin D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: : Taikuguasin D can be obtained through extraction and purification from Momordica charantia . The extraction methods typically include solvent extraction, column chromatography, and semi-preparative high-performance liquid chromatography .
Industrial Production Methods: : Industrial production of this compound involves large-scale extraction and purification processes. These methods ensure the compound is obtained in sufficient quantities for research and development purposes .
化学反応の分析
Types of Reactions: : Taikuguasin D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
科学的研究の応用
Chemistry: : In chemistry, Taikuguasin D is used as a reference compound for studying the properties and reactions of triterpenoids .
Biology: : In biological research, this compound is studied for its potential effects on cellular processes and its role in modulating biological pathways .
Medicine: : this compound has shown promise in preclinical studies as a potential therapeutic agent for conditions such as diabetes and cancer . It exhibits anti-inflammatory, antioxidant, and anti-tumor activities, making it a candidate for drug development .
Industry: : In the industrial sector, this compound is used in the development of nutraceuticals and functional foods due to its health-promoting properties .
作用機序
Mechanism of Action: : Taikuguasin D exerts its effects by targeting specific proteins and pathways within cells . It has been shown to inhibit the growth of leukemia cells by inducing programmed cell death (apoptosis) . The compound interacts with molecular targets involved in cell proliferation and survival, leading to its therapeutic effects .
類似化合物との比較
Similar Compounds: : Similar compounds to Taikuguasin D include other triterpenoids such as cucurbitadienol and momordicoside I aglycone .
Uniqueness: : this compound is unique due to its specific structure and the range of biological activities it exhibits . Its ability to target multiple pathways and its potential therapeutic applications make it a valuable compound for research and development .
特性
分子式 |
C37H60O9 |
|---|---|
分子量 |
648.9 g/mol |
IUPAC名 |
(2R,3R,4S,5S,6R)-2-[(4R,6R)-6-[(1R,4S,5S,8R,9R,12S,13S,16S,19R)-16-hydroxy-19-methoxy-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-8-yl]-2-methylhept-2-en-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C37H60O9/c1-20(2)17-22(44-31-30(42)29(41)28(40)24(19-38)45-31)18-21(3)23-11-13-35(7)25-12-14-37-26(9-10-27(39)33(37,4)5)36(25,32(43-8)46-37)16-15-34(23,35)6/h12,14,17,21-32,38-42H,9-11,13,15-16,18-19H2,1-8H3/t21-,22+,23-,24-,25+,26+,27+,28-,29+,30-,31-,32-,34-,35+,36+,37-/m1/s1 |
InChIキー |
RVCCHJUOIUYRLI-OFUYWKQXSA-N |
異性体SMILES |
C[C@H](C[C@H](C=C(C)C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@H]2CC[C@@]3([C@@]2(CC[C@]45[C@H]3C=C[C@]6([C@H]4CC[C@@H](C6(C)C)O)O[C@H]5OC)C)C |
正規SMILES |
CC(CC(C=C(C)C)OC1C(C(C(C(O1)CO)O)O)O)C2CCC3(C2(CCC45C3C=CC6(C4CCC(C6(C)C)O)OC5OC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-[(6-methylpyridin-2-yl)oxy]benzoate](/img/structure/B15293329.png)
![(Z)-N'-hydroxy-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanimidamide](/img/structure/B15293335.png)

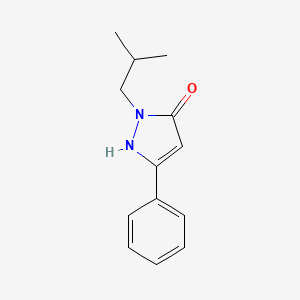
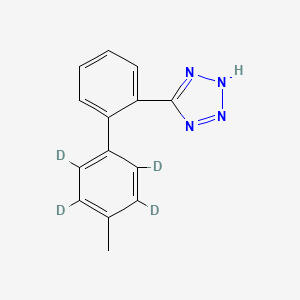
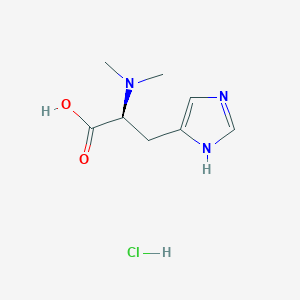
![4-[2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)-2-oxiranyl]benzoic acid](/img/structure/B15293361.png)

![4-amino-1-[(2R,3R,4S,5R)-5-(fluoromethyl)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B15293373.png)
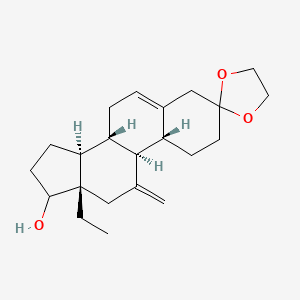
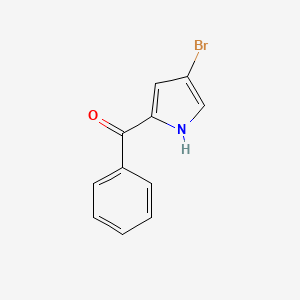
![2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B15293388.png)
![N-[9-[(2S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15293394.png)
